Quinotolast sodium is a novel orally active antiallergic drug that has shown significant potential in inhibiting type I allergic reactions, such as passive cutaneous anaphylaxis and anaphylactic bronchoconstriction in animal models. Its efficacy and safety profile make it an important candidate for further research and potential therapeutic applications in allergic conditions.
The primary studies on Quinotolast sodium are documented in various scientific articles, including those published in reputable journals such as ScienceDirect and J-STAGE. These sources provide insights into its pharmacological effects, synthesis, and mechanisms of action.
Quinotolast sodium falls under the category of antiallergic agents, specifically targeting allergic reactions mediated by immunoglobulin E (IgE). It is classified as a small molecule drug designed to modulate immune responses.
The synthesis of Quinotolast sodium involves several chemical reactions that are typically detailed in pharmaceutical chemistry literature. While specific methods may vary, they generally include:
The synthesis process may involve multi-step reactions that require careful monitoring of reaction conditions to ensure successful formation of the compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are often used to verify the structure and purity of Quinotolast sodium.
Quinotolast sodium has a unique molecular structure that contributes to its pharmacological activity. The structure can be represented by its chemical formula and depicted using molecular modeling software.
Quinotolast sodium undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The kinetics and thermodynamics of these reactions are crucial for understanding the stability and reactivity of Quinotolast sodium. Data from studies can provide insights into reaction rates and mechanisms.
Quinotolast sodium exerts its antiallergic effects primarily through the inhibition of IgE-mediated pathways. This involves blocking histamine release from mast cells and basophils, thereby reducing allergic symptoms.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the physical and chemical properties of Quinotolast sodium.
Quinotolast sodium is primarily investigated for its potential applications in treating allergic conditions such as:
Research continues into its efficacy in clinical settings, with ongoing studies aimed at understanding its full therapeutic potential and safety profile in humans.
Quinotolast sodium (C₁₇H₁₁N₆NaO₃; CID 14600474) is a sodium salt of a complex heterocyclic organic compound classified within the quinolinone family. Its structure features a quinolin-4-one core substituted with a tetrazolylacetamide group at the C-3 position and a phenoxy moiety at the C-7 position (Figure 1). The sodium ion coordinates with the carboxylate oxygen, enhancing aqueous solubility. The monohydrate form (C₁₇H₁₃N₆NaO₄; CID 92135636) exhibits a crystalline lattice stabilized by water molecules [1] [8].
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₁N₆NaO₃ (anhydrous) |
Molecular Weight | 371.31 g/mol |
Appearance | Light yellow to yellow solid |
Solubility | Soluble in DMSO (115 mg/mL); hygroscopic; low aqueous solubility |
Key Functional Groups | Quinolin-4-one, tetrazole, phenoxy ether, carboxylate |
Spectral Signatures | UV λₘₐₓ: 254 nm (quinolone chromophore) |
The compound’s poor aqueous solubility (despite ionic character) arises from hydrophobic aromatic domains, necessitating formulation strategies like hydrophobic ion pairing for enhanced bioavailability [10]. Its hygroscopic nature mandates strict moisture control during storage [8].
Synthesis Routes
Quinotolast sodium is synthesized via multi-step organic reactions, with the quinolin-4-one core constructed through classical heterocyclic methodologies:
Final functionalization involves N-alkylation of the tetrazole ring and salt formation with sodium hydroxide (Figure 2) .
Stability Profile
Quinotolast sodium exhibits pH-dependent and light-sensitive degradation:
Condition | Recommendation | Major Degradation Pathways |
---|---|---|
Light | Protect from light; amber glass | Photo-oxidation, N-oxide formation |
Humidity | Desiccants (silica gel); <40% RH | Hydrolysis, hydrate formation |
Temperature | 2–8°C (long-term); 25°C (short-term) | Thermal decarboxylation |
Solvent Systems | Avoid protic solvents (e.g., water, alcohols) | Ester hydrolysis, solvolysis |
Formulation strategies like Self-Emulsifying Drug Delivery Systems (SEDDS) incorporating hydrophobic ion pairs (e.g., with hexadecyl pyridinium chloride) significantly enhance stability in gastrointestinal fluids [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7